

Unveiling the Elusive Structure of 1,6-anhydro- β -D-mannopyranose: A Technical Guide

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Compound of Interest

Compound Name: 1,6-Anhydro-beta-D-mannopyranose

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Abstract

1,6-anhydro- β -D-mannopyranose, a rigid bicyclic monosaccharide, serves as a crucial building block in synthetic carbohydrate chemistry and is a noted tracer for biomass combustion. Despite its significance, a definitive single-crystal X-ray diffraction study detailing its crystal structure remains conspicuously absent in publicly accessible literature. This technical guide consolidates the available spectroscopic and analytical data, presents established synthetic protocols, and offers a comparative structural analysis with its well-characterized glucopyranose analogue. The guide aims to provide a comprehensive resource for researchers utilizing this compound, highlighting the current state of knowledge and identifying the clear need for experimental crystallographic verification.

Introduction

1,6-anhydro- β -D-mannopyranose is a derivative of D-mannose where an intramolecular glycosidic bond between C1 and C6 locks the pyranose ring into a rigid 1C_4 conformation. This fixed conformation makes it a valuable chiral starting material for the stereoselective synthesis of complex oligosaccharides, glycosides, and other carbohydrate-based molecules of pharmaceutical interest. Its presence in atmospheric aerosols also makes it an important analytical standard for environmental monitoring of biomass burning.

While extensive research has been conducted on its synthesis and its applications, a gap exists in the form of a complete, experimentally determined crystal structure. This guide will summarize the known data and provide detailed experimental methodologies for its preparation.

Physicochemical Properties and Spectroscopic Data

While crystallographic data is not available, other physicochemical properties have been documented.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₀ O ₅	[1]
Molecular Weight	162.14 g/mol	[1]
Appearance	Crystalline solid	[1]
Solubility	DMF: 20 mg/ml, DMSO: 10 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml	[1]
Conformation	Locked ¹ C ₄ chair conformation due to the 1,6-anhydro bridge	[2]

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the structure of 1,6-anhydro-β-D-mannopyranose in solution, leveraging its rigid bicyclic nature for detailed conformational analysis.[2]

Synthesis of 1,6-anhydro-β-D-mannopyranose

Several methods for the synthesis of 1,6-anhydro-β-D-mannopyranose have been reported. A notable and efficient method involves the microwave-assisted dehydration of D-mannose or the demethanolization of its methyl glycosides.[3]

Experimental Protocol: Microwave-Assisted Synthesis[3]

This protocol describes the selective synthesis from methyl- α -D-mannopyranoside (MaMP).

Materials:

- Methyl- α -D-mannopyranoside (MaMP)
- Sulfolane (ordinary)
- Microwave reactor

Procedure:

- A solution of methyl- α -D-mannopyranoside in ordinary sulfolane is prepared.
- The solution is subjected to microwave irradiation for 3 minutes.
- The reaction temperature is maintained at 240°C.
- Upon completion, the reaction mixture is cooled.
- The product, 1,6-anhydro- β -D-mannopyranose, is isolated and purified from the reaction mixture.

Results: This method selectively yields 1,6-anhydro- β -D-mannopyranose with a product ratio of 96% (AMP) to 4% (AMF - 1,6-anhydro- β -D-mannofuranose).[3]

Structural Analysis and Comparison

In the absence of an experimental crystal structure for 1,6-anhydro- β -D-mannopyranose, we can infer its solid-state conformation through comparison with the known crystal structure of its epimer, 1,6-anhydro- β -D-glucopyranose.

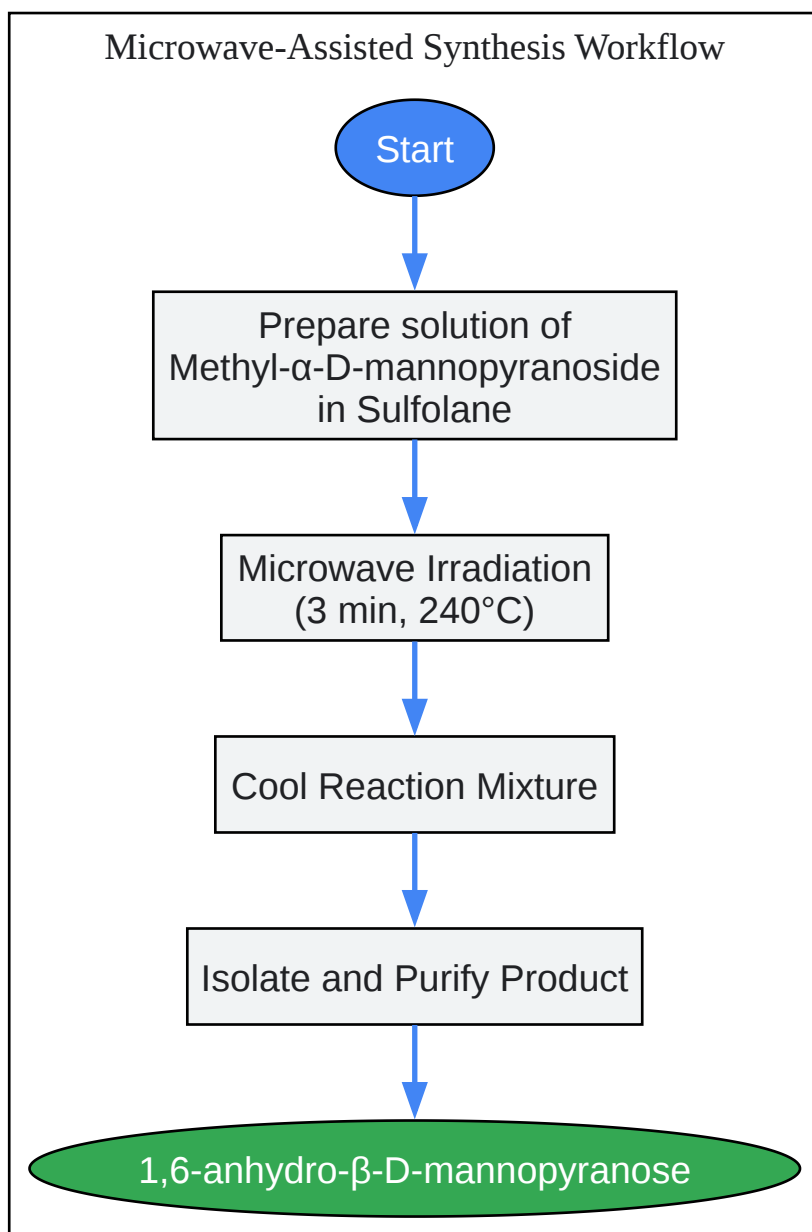
1,6-anhydro- β -D-glucopyranose Crystal Structure: The crystal structure of the glucopyranose analogue reveals a distorted 1C_4 chair conformation for the pyranose ring, a direct

consequence of the strain induced by the 1,6-anhydro bridge. The hydroxyl groups at C2, C3, and C4 are in axial positions.

It is highly probable that 1,6-anhydro- β -D-mannopyranose also adopts a similar strained 1C_4 chair conformation in the solid state. The key difference will be the stereochemistry at the C2 position, where the hydroxyl group in the manno- configuration is axial, similar to the gluco- configuration, but with a different spatial relationship to the other substituents. This axial orientation of the C2 hydroxyl group is a defining feature of the manno-isomer.

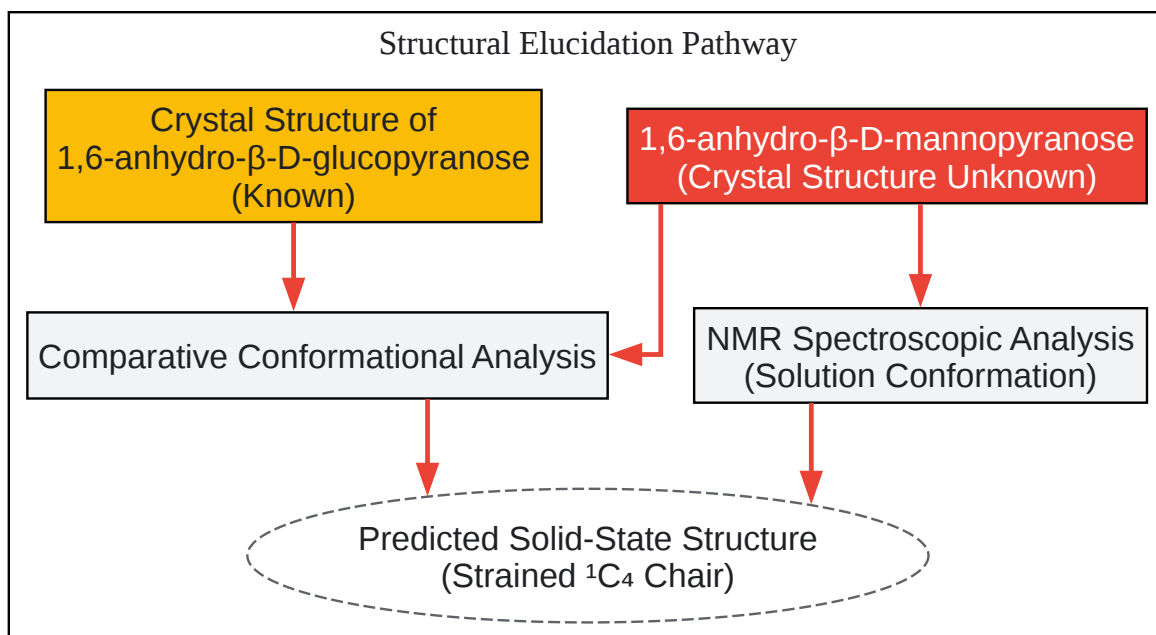
Experimental and Logical Workflows

The following diagrams illustrate the synthesis and the logical process for structural elucidation.



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Microwave-Assisted Synthesis Workflow for 1,6-anhydro-β-D-mannopyranose.



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Logical pathway for the structural analysis of 1,6-anhydro-β-D-mannopyranose.

Conclusion and Future Outlook

1,6-anhydro-β-D-mannopyranose remains a molecule of significant interest for synthetic chemists and environmental scientists. While its synthesis is well-established and its solution conformation can be reliably determined by NMR, the absence of a definitive crystal structure is a notable gap in its characterization. A single-crystal X-ray diffraction study would provide invaluable benchmark data for computational models and a deeper understanding of its solid-state packing and hydrogen-bonding networks. Such experimental data would be a significant contribution to the field of carbohydrate chemistry.

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